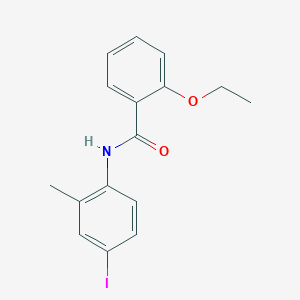

2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide

Description

Chemical Name: 2-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide CAS No.: 5561-41-1 Molecular Formula: C₁₅H₁₄INO₂ Molecular Weight: 367.18 g/mol Structural Features: This compound consists of a benzamide core substituted with an ethoxy group at the ortho position (C2) and an N-linked 4-iodo-2-methylphenyl moiety. The iodine atom and methyl group on the aromatic ring contribute to its steric and electronic properties, while the ethoxy group enhances solubility and modulates intermolecular interactions .

Properties

IUPAC Name |

2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16INO2/c1-3-20-15-7-5-4-6-13(15)16(19)18-14-9-8-12(17)10-11(14)2/h4-10H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEUZODTVFTAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360142 | |

| Record name | ST50233793 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5557-24-4 | |

| Record name | ST50233793 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodo-2-methylaniline and ethyl benzoate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Reaction Steps: The ethyl benzoate is first converted to the corresponding benzoyl chloride using thionyl chloride. This intermediate is then reacted with 4-iodo-2-methylaniline in the presence of a base to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The iodo group in the compound can participate in substitution reactions, such as nucleophilic substitution, to form new compounds with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide (CAS 418790-72-4)

- Molecular Formula: C₁₆H₁₆INO₂

- Key Differences :

N-(4-Iodophenyl)-2-(2-((4-iodophenyl)amino)-2-oxoethoxy)benzamide (NCGC00241326)

4-Bromo-N-(2-nitrophenyl)benzamide

- Molecular Formula : C₁₃H₉BrN₂O₃

- Key Differences :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | 367.18 | 3.8 | <0.1 (water) | 180–182 (predicted) |

| 4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide | 381.21 | 4.1 | <0.05 (water) | 175–177 (predicted) |

| NCGC00241326 | 613.17 | 5.2 | Insoluble | 210–212 |

| 4-Bromo-N-(2-nitrophenyl)benzamide | 305.13 | 2.9 | 0.2 (DMSO) | 165–167 |

*logP values estimated using fragment-based methods.

Key Observations :

AS-4370 (Gastrokinetic Agent)

- Structure: 4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide.

- Activity : Potent gastrokinetic effects via 5-HT₄ receptor agonism; lacks dopamine D₂ antagonism.

- Comparison : The target compound’s iodine and methyl groups may enhance blood-brain barrier penetration but reduce selectivity for gastrointestinal targets .

Benzamide-Based nAChR Modulators

- Example : 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1, IC₅₀ = 6.0 µM for α4β2 nAChR).

Q & A

Q. What are the recommended methods for synthesizing 2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 2-ethoxybenzoic acid derivatives with 4-iodo-2-methylaniline. Key steps include:

- Coupling Agents : Use dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate the carboxyl group for amide bond formation, as demonstrated in analogous benzamide syntheses .

- Solvent and Temperature : Optimize yield by using anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under reflux (40–60°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve purity .

- Yield Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis (expected range: 120–150°C based on similar compounds) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Critical techniques include:

- ¹H/¹³C-NMR : Identify protons and carbons in the ethoxy, benzamide, and iodophenyl groups. For example:

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (expected: ~410–420 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry methods predict the molecular interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., enzymes or receptors). Parameterize the iodine atom’s van der Waals radius and partial charges accurately .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. The iodine substituent may increase electron density on the benzamide ring, influencing binding .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in water or lipid bilayers to predict pharmacokinetic behavior .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Comparative Structural Analysis : Compare substituent effects using analogs (e.g., replacing iodine with bromine or methyl groups) to isolate activity contributors .

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, conflicting antimicrobial data may arise from differences in bacterial strains or culture media .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by small sample sizes .

Q. How does the iodine substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : Iodine’s polarizability creates a mesomeric withdrawal, reducing electron density on the benzamide ring. This can be quantified via NMR chemical shifts and X-ray crystallography (e.g., bond length alterations) .

- Reactivity in Cross-Coupling : The iodine atom enables Suzuki-Miyaura or Ullmann reactions for further functionalization. Optimize catalytic systems (e.g., Pd(PPh₃)₄) to retain the benzamide core .

- Impact on Solubility : Iodine’s hydrophobicity may reduce aqueous solubility; address this via co-solvents (e.g., DMSO) or prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.